molecular formula C7H15N B11737553 (1S)-2,2-Dimethylcyclopentan-1-amine

(1S)-2,2-Dimethylcyclopentan-1-amine

Cat. No.: B11737553
M. Wt: 113.20 g/mol
InChI Key: NODFGJYBXPEUCQ-LURJTMIESA-N
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Description

(1S)-2,2-Dimethylcyclopentan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with two methyl groups and an amine group The compound’s stereochemistry is specified by the (1S) configuration, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Dimethylcyclopentan-1-amine typically involves the cyclization of suitable precursors followed by the introduction of the amine group. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed to facilitate the hydrogenation of precursors under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S)-2,2-Dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or imines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Acid chlorides, aldehydes, and ketones under acidic or basic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Amides, imines.

Scientific Research Applications

Chemistry: (1S)-2,2-Dimethylcyclopentan-1-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms.

Medicine: The compound’s amine group makes it a potential candidate for drug development. It can be modified to create analogs with therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (1S)-2,2-Dimethylcyclopentan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the pathways involved in signal transduction, enzyme catalysis, or receptor activation.

Comparison with Similar Compounds

    Cyclopentylamine: Lacks the methyl groups, resulting in different reactivity and binding properties.

    2,2-Dimethylcyclopentanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.

    Cyclopentanone: The ketone analog, which undergoes different types of reactions compared to the amine.

Uniqueness: (1S)-2,2-Dimethylcyclopentan-1-amine is unique due to its specific stereochemistry and the presence of both methyl groups and an amine group. This combination of features imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1S)-2,2-dimethylcyclopentan-1-amine

InChI

InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

NODFGJYBXPEUCQ-LURJTMIESA-N

Isomeric SMILES

CC1(CCC[C@@H]1N)C

Canonical SMILES

CC1(CCCC1N)C

Origin of Product

United States

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